molecular formula C25H31N3O2 B025554 Befiperide CAS No. 100927-14-8

Befiperide

Cat. No.: B025554
CAS No.: 100927-14-8
M. Wt: 405.5 g/mol
InChI Key: XZHMFCUWVDUYBV-UHFFFAOYSA-N
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Description

Befiperide is a chemical compound that has recently gained attention in the scientific community for its potential use in various research applications. This compound has shown promising results in various studies and has been identified as a potential tool for investigating various biochemical and physiological processes. In

Mechanism of Action

Befiperide acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme. This binding prevents the breakdown of acetylcholine, leading to an increase in its concentration in the brain. This increase in acetylcholine concentration can lead to improved cognitive function and memory retention.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and memory retention in animal studies. Additionally, it has been shown to have anxiolytic and anticonvulsant effects, making it a potential tool for investigating anxiety and seizure disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Befiperide in lab experiments is its specificity for acetylcholinesterase. This specificity allows for targeted inhibition of the enzyme, leading to a more precise investigation of the effects of acetylcholine on various biochemical and physiological processes. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate dosages and safety precautions when working with this compound.

Future Directions

There are various future directions for the use of Befiperide in scientific research. One potential direction is investigating its potential use in treating Alzheimer's disease and other neurological disorders. Additionally, it could be used as a tool for investigating the role of acetylcholine in various physiological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
In conclusion, this compound is a promising compound for scientific research applications. Its specificity for acetylcholinesterase and potential effects on cognitive function and memory retention make it a valuable tool for investigating various biochemical and physiological processes. Further research is needed to fully understand its potential applications in scientific research.

Synthesis Methods

Befiperide is a synthetic compound that is synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form 4-chlorobenzaldoxime. The second step involves the reaction of 4-chlorobenzaldoxime with ethyl acetoacetate to form ethyl 2-(4-chlorophenyl)-2-oxoacetate. The final step involves the reaction of ethyl 2-(4-chlorophenyl)-2-oxoacetate with hydrazine hydrate to form this compound.

Scientific Research Applications

Befiperide has been identified as a potential tool for investigating various biochemical and physiological processes. It has been shown to have an inhibitory effect on acetylcholinesterase activity, which is an enzyme that plays a crucial role in the breakdown of acetylcholine. This inhibition can lead to an increase in the concentration of acetylcholine in the brain, which has been linked to various neurological disorders such as Alzheimer's disease.

Properties

100927-14-8

Molecular Formula

C25H31N3O2

Molecular Weight

405.5 g/mol

IUPAC Name

N-[2-[4-(1-benzofuran-7-yl)piperazin-1-yl]ethyl]-N-methyl-4-propan-2-ylbenzamide

InChI

InChI=1S/C25H31N3O2/c1-19(2)20-7-9-22(10-8-20)25(29)26(3)12-13-27-14-16-28(17-15-27)23-6-4-5-21-11-18-30-24(21)23/h4-11,18-19H,12-17H2,1-3H3

InChI Key

XZHMFCUWVDUYBV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)N(C)CCN2CCN(CC2)C3=CC=CC4=C3OC=C4

100927-14-8

Origin of Product

United States

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